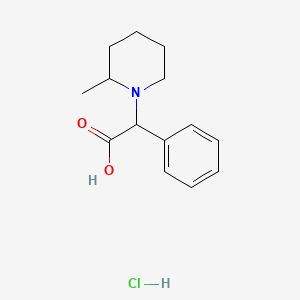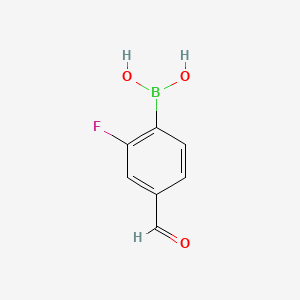
2-Fluoro-4-formylphenylboronic acid
概要
説明
2-Fluoro-4-formylphenylboronic acid is an organic compound with the molecular formula C7H6BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a formyl group at the 4-position
作用機序
Target of Action
2-Fluoro-4-formylphenylboronic acid is primarily used as a reactant in various chemical reactions . It is often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through the boronic acid moiety. In Suzuki-Miyaura coupling reactions, the boronic acid moiety of this compound undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert atmosphere and at a temperature between 2-8°C . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
生化学分析
Biochemical Properties
2-Fluoro-4-formylphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as serine proteases and kinases, which are involved in the regulation of cellular processes and tumor progression . The compound’s boronic acid group allows it to form reversible covalent bonds with the active sites of these enzymes, leading to inhibition of their activity. This interaction is particularly important in the context of cancer research, where enzyme inhibition can slow down or halt the progression of tumor cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, this compound can alter the signaling pathways that regulate cell growth and division, leading to changes in gene expression patterns. This can result in the suppression of tumor cell proliferation and the induction of apoptosis (programmed cell death). Additionally, the compound’s impact on cellular metabolism can lead to reduced energy production and altered metabolic fluxes, further contributing to its anti-tumor effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s boronic acid group forms reversible covalent bonds with the active sites of target enzymes, leading to their inhibition. This interaction can block the catalytic activity of enzymes such as serine proteases and kinases, preventing them from carrying out their normal functions. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, particularly in the presence of moisture or light . Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for several days to weeks, depending on the experimental conditions. The degradation of this compound can lead to a gradual reduction in its efficacy, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and suppress tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily lead to increased therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic fluxes and altering the levels of key metabolites within cells. The compound’s impact on metabolic pathways can contribute to its overall biochemical effects, including its anti-tumor activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This localization is crucial for its inhibitory effects on target enzymes, as it ensures that the compound reaches the sites of action within cells. Additionally, the distribution of this compound can influence its overall efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its target enzymes and other biomolecules in the appropriate cellular context, enhancing its inhibitory effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formylphenylboronic acid typically involves the borylation of 2-fluoro-4-formylbenzene. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Fluoro-4-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Fluoro-4-carboxyphenylboronic acid.
Reduction: 2-Fluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4-formylphenylboronic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the formyl group, making it less reactive in certain synthetic applications.
3-Formylphenylboronic acid: Similar structure but with the formyl group at the 3-position, leading to different reactivity and applications.
2-Fluorophenylboronic acid: Lacks the formyl group, making it less versatile in synthetic applications.
Uniqueness
2-Fluoro-4-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
(2-fluoro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEJODVYVOAOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584714 | |
| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-22-6 | |
| Record name | B-(2-Fluoro-4-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-formylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Did the study find any anticancer properties for 2-Fluoro-4-formylphenylboronic acid against glioblastoma?
A1: Unfortunately, the study found that this compound, when conjugated with rhodanine, did not exhibit anticancer properties against the U87MG glioblastoma cell line. Instead, the compound unexpectedly led to increased glioblastoma cell viability []. Further research is needed to understand the mechanisms behind this observation and explore potential alternative applications for this compound.
Q2: What other compounds were investigated in the study, and how did their effects compare to this compound?
A2: The study investigated three other compounds alongside this compound: rhodanine + p-tolualdehyde, rhodanine + o-tolualdehyde, and rhodanine + 3-fluoro-4-formylphenylboronic acid. Interestingly, only the rhodanine + p-tolualdehyde conjugate demonstrated a decrease in glioblastoma viability, exhibiting potential anticancer activity. The remaining two conjugates, similar to this compound, resulted in increased glioblastoma cell growth []. This highlights the complex structure-activity relationships in drug development and the importance of continued exploration of novel chemical modifications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


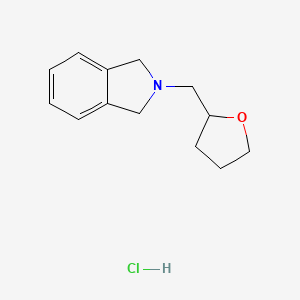
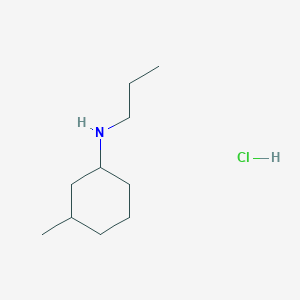
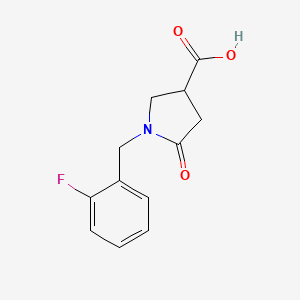
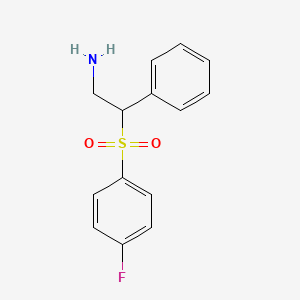
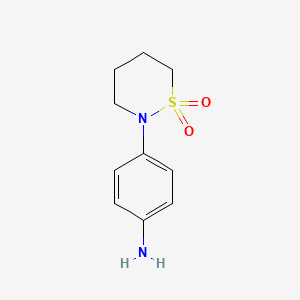
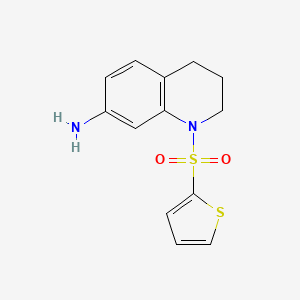
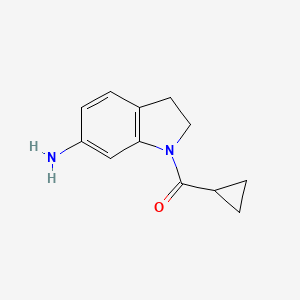

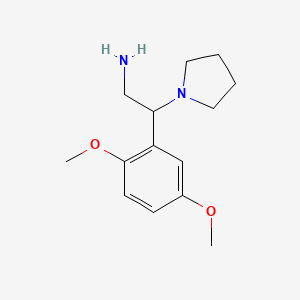
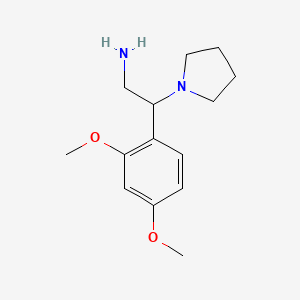
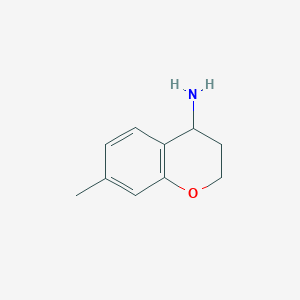
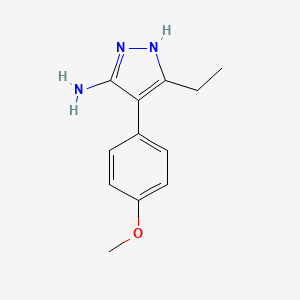
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)
